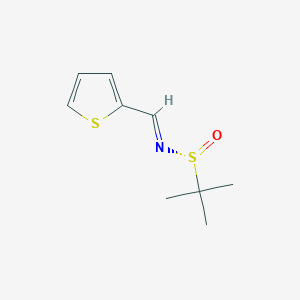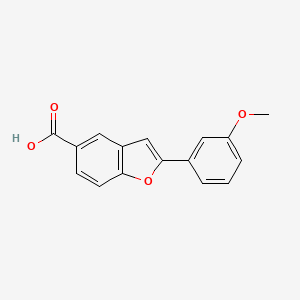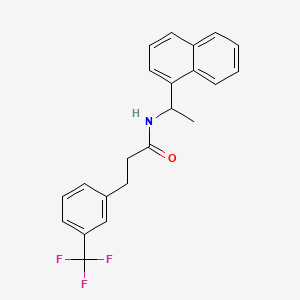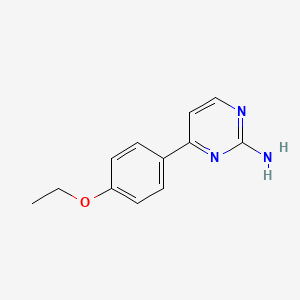
4-(4-Ethoxyphenyl)pyrimidin-2-amine
Overview
Description
4-(4-Ethoxyphenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of 4-(4-Ethoxyphenyl)pyrimidin-2-amine and its derivatives often involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The specific synthesis process can vary depending on the desired substitutions on the amino group and the phenyl ring .Molecular Structure Analysis
The molecular structure of 4-(4-Ethoxyphenyl)pyrimidin-2-amine is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . The pyrimidine ring is attached to an ethoxyphenyl group at the 4-position .Scientific Research Applications
Antitrypanosomal Activity
4-(4-Ethoxyphenyl)pyrimidin-2-amine: has been studied for its potential use in treating Human African trypanosomiasis (HAT) , also known as sleeping sickness. This disease is caused by the protozoa Trypanosoma brucei and transmitted by the tsetse fly. The compound’s derivatives have shown promising results in inhibiting the growth of Trypanosoma brucei rhodesiense , offering a potential alternative to current treatments that have significant side effects .
Anti-Malarial Applications
The compound’s derivatives have also been tested against Plasmodium falciparum , the causative organism of malaria. Some derivatives exhibited excellent antiplasmodial activity, indicating that 4-(4-Ethoxyphenyl)pyrimidin-2-amine could be a precursor for developing new anti-malarial drugs with alternative mechanisms of action to combat drug resistance .
Cytotoxicity Assessment
In addition to its antiparasitic potential, the cytotoxic properties of 4-(4-Ethoxyphenyl)pyrimidin-2-amine derivatives have been determined using L-6 cells (rat skeletal myoblasts). This is crucial for evaluating the safety profile of the compound for potential therapeutic use .
Fluorescent Probing for pH Detection
Derivatives of 4-(4-Ethoxyphenyl)pyrimidin-2-amine have been used to develop cellulose-based fluorescent probes. These probes exhibit a ratiometric fluorescence response to pH changes, particularly in the strong acidity range, making them useful for detecting pH fluctuations in biological and chemical systems .
Bulk Manufacturing and Custom Synthesis
The compound is available for bulk manufacturing and custom synthesis, indicating its importance in various research and industrial applications. It can be procured for use in creating in-stock or backordered impurities, highlighting its role in the development of new chemical entities .
Future Directions
The future directions for the research and development of 4-(4-Ethoxyphenyl)pyrimidin-2-amine and its derivatives could involve further exploration of their potential biological activities. For instance, some 2-aminopyrimidine derivatives have shown promising antitrypanosomal and antiplasmodial activities, suggesting potential applications in the treatment of diseases such as sleeping sickness and malaria . Further studies could also explore the synthesis of new derivatives and their potential applications .
properties
IUPAC Name |
4-(4-ethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-16-10-5-3-9(4-6-10)11-7-8-14-12(13)15-11/h3-8H,2H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNORKVKJFLZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




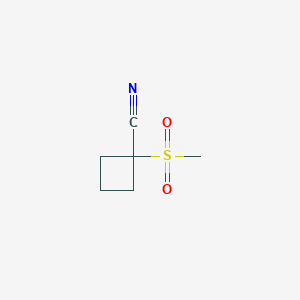
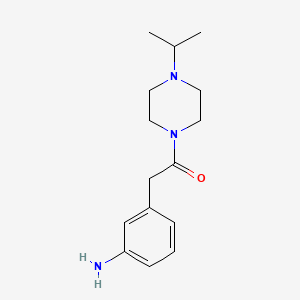
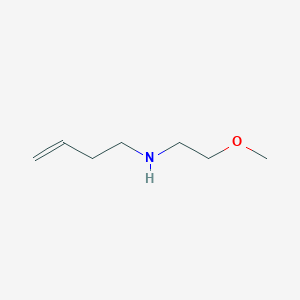
![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B1399609.png)

amine](/img/structure/B1399611.png)


